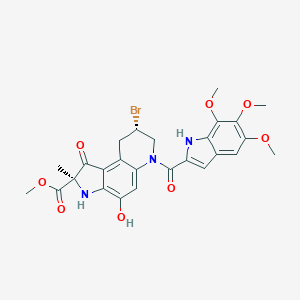

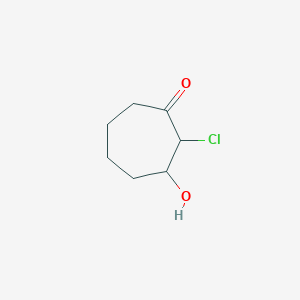

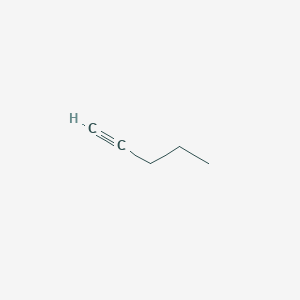

![molecular formula C17H13N B049087 8-methyl-7H-benzo[c]carbazole CAS No. 117044-44-7](/img/structure/B49087.png)

8-methyl-7H-benzo[c]carbazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Methyl-7H-benzo[c]carbazole is a derivative of the compound 7H-Benzo[c]carbazole . The parent compound, 7H-Benzo[c]carbazole, has a molecular formula of C16H11N and a molecular weight of 217.2652 . The 8-methyl derivative would have an additional CH3 group, making its molecular formula C17H13N and increasing its molecular weight to 231.29 .

Synthesis Analysis

The synthesis of carbazole derivatives has been extensively studied. One method involves the use of Lewis acid-mediated Friedel–Crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, C–N bond-formations, aromatization, and cascade domino reactions . Another method involves the use of double Cu-catalyzed C-N coupling reactions .Molecular Structure Analysis

The molecular structure of 7H-Benzo[c]carbazole consists of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The 8-methyl derivative would have an additional methyl group attached to the 8th carbon in the structure .Chemical Reactions Analysis

Carbazole and its derivatives undergo various chemical reactions. These include angular dioxygenation, a novel type of oxygenation reaction, which facilitates the mineralization of carbazole to intermediates of the TCA cycle . Other reactions include metal-catalyzed, iodine catalyzed reactions, and multi-component reactions .Physical And Chemical Properties Analysis

The parent compound, 7H-Benzo[c]carbazole, has a molecular weight of 217.2652 . The 8-methyl derivative would have a molecular weight of 231.29 . More detailed physical and chemical properties of 8-methyl-7H-benzo[c]carbazole were not found in the search results.Safety And Hazards

Orientations Futures

The future directions for the study and application of carbazole derivatives are vast. They have been used in the production of pigment violet 23 . Additionally, they have been studied for their potential use in perovskite solar cells . The synthesis of new carbazole derivatives continues to be an active area of research .

Propriétés

IUPAC Name |

8-methyl-7H-benzo[c]carbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-11-5-4-8-14-16-13-7-3-2-6-12(13)9-10-15(16)18-17(11)14/h2-10,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCRHTVNQUSVDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=C(N2)C=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methyl-7H-benzo[c]carbazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

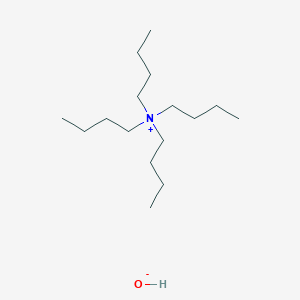

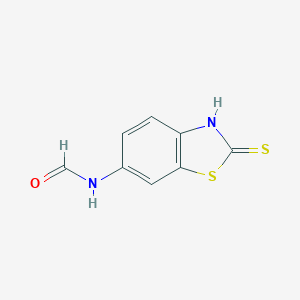

![3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B49015.png)

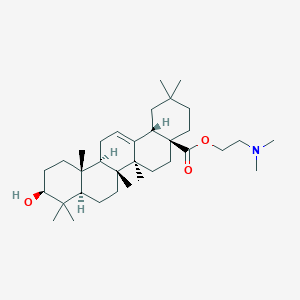

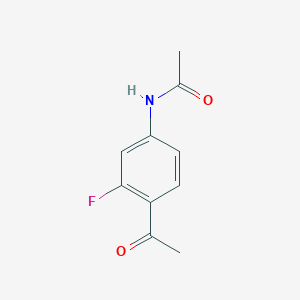

![N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid](/img/structure/B49026.png)

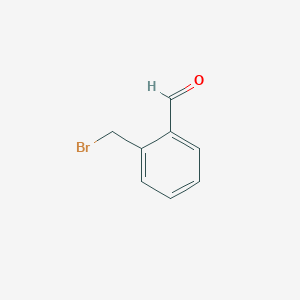

![1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane](/img/structure/B49031.png)